molecular formula C8H6ClNO B068557 3-Chloro-5-methyl-4-hydroxybenzonitrile CAS No. 173900-45-3

3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557
CAS No.: 173900-45-3
M. Wt: 167.59 g/mol
InChI Key: LCZDCHYPSLUZID-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methylbenzonitrile typically involves the chlorination of 4-hydroxy-5-methylbenzonitrile. This reaction can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-4-hydroxy-5-methylbenzonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for alkoxide substitution.

Major Products Formed

    Oxidation: 3-Chloro-4-oxo-5-methylbenzonitrile.

    Reduction: 3-Chloro-4-hydroxy-5-methylbenzylamine.

    Substitution: 3-Methoxy-4-hydroxy-5-methylbenzonitrile (for alkoxide substitution).

Scientific Research Applications

3-Chloro-4-hydroxy-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the hydroxyl and nitrile groups allows for hydrogen bonding and electrostatic interactions with target molecules, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Hydroxy-5-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and reactivity.

    3-Chloro-5-methylbenzonitrile: Lacks the hydroxyl group, which can alter its solubility and interaction with biological targets.

Uniqueness

3-Chloro-4-hydroxy-5-methylbenzonitrile is unique due to the combination of the chlorine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDCHYPSLUZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597623
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173900-45-3
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared from commercially available 2-chloro-6-methyl-phenol in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile); LC-MS: tR=0.85 min. 1H NMR (CDCl3): δ2.33 (s, 3H), 6.10 (s, 1H), 7.38 (s, 1H), 7.53 (d, J=1.8 Hz, 1H).
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